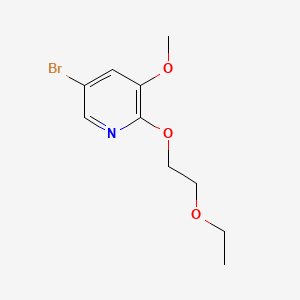
Ethyl 4-bromo-6-ethylquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-bromo-6-ethylquinoline-3-carboxylate, also known as EBEC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. EBEC belongs to the quinoline family of compounds, which are known for their diverse biological activities and pharmacological properties.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for Ethyl 4-bromo-6-ethylquinoline-3-carboxylate involves the bromination of Ethyl 6-ethylquinoline-3-carboxylate, followed by esterification with ethanol. The final product is obtained by recrystallization.
Starting Materials
Ethyl 6-ethylquinoline-3-carboxylate, Bromine, Ethanol, Sodium hydroxide
Reaction
Step 1: Bromination of Ethyl 6-ethylquinoline-3-carboxylate using bromine in the presence of sodium hydroxide, Step 2: Esterification of the resulting product with ethanol in the presence of a catalyst, Step 3: Recrystallization of the final product to obtain Ethyl 4-bromo-6-ethylquinoline-3-carboxylate
Mecanismo De Acción
The mechanism of action of Ethyl 4-bromo-6-ethylquinoline-3-carboxylate involves its ability to inhibit the activity of certain enzymes and proteins that are essential for the growth and proliferation of cancer cells. Specifically, Ethyl 4-bromo-6-ethylquinoline-3-carboxylate has been shown to inhibit the activity of the enzyme topoisomerase II, which plays a critical role in DNA replication and cell division. By inhibiting this enzyme, Ethyl 4-bromo-6-ethylquinoline-3-carboxylate can prevent the growth and spread of cancer cells.
Efectos Bioquímicos Y Fisiológicos
Ethyl 4-bromo-6-ethylquinoline-3-carboxylate has been found to have a number of biochemical and physiological effects on cells and tissues. For example, studies have shown that Ethyl 4-bromo-6-ethylquinoline-3-carboxylate can induce apoptosis, or programmed cell death, in cancer cells. Additionally, Ethyl 4-bromo-6-ethylquinoline-3-carboxylate has been found to inhibit the production of reactive oxygen species, which are known to contribute to the development of cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ethyl 4-bromo-6-ethylquinoline-3-carboxylate in lab experiments is its high potency and selectivity for certain targets. This makes it a useful tool for studying the mechanisms of various biological processes and for developing new therapies for diseases such as cancer. However, one limitation of using Ethyl 4-bromo-6-ethylquinoline-3-carboxylate is its potential toxicity, which can make it difficult to use in certain experiments or in vivo studies.
Direcciones Futuras
There are several future directions for research involving Ethyl 4-bromo-6-ethylquinoline-3-carboxylate. One area of interest is the development of new cancer therapies based on the compound. Researchers are also exploring the potential use of Ethyl 4-bromo-6-ethylquinoline-3-carboxylate in the treatment of infectious diseases such as HIV and hepatitis C. Additionally, there is interest in using Ethyl 4-bromo-6-ethylquinoline-3-carboxylate as a building block for the synthesis of new materials with unique properties. Overall, the diverse biological activities and potential applications of Ethyl 4-bromo-6-ethylquinoline-3-carboxylate make it an exciting area of research with many opportunities for future exploration.
Aplicaciones Científicas De Investigación
Ethyl 4-bromo-6-ethylquinoline-3-carboxylate has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most significant areas of research involving Ethyl 4-bromo-6-ethylquinoline-3-carboxylate is its use in drug discovery. Ethyl 4-bromo-6-ethylquinoline-3-carboxylate has been shown to exhibit potent antitumor activity, making it a promising candidate for the development of new cancer therapies. Additionally, Ethyl 4-bromo-6-ethylquinoline-3-carboxylate has been found to possess antimicrobial and antiviral properties, indicating its potential use in the treatment of infectious diseases.
Propiedades
IUPAC Name |
ethyl 4-bromo-6-ethylquinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2/c1-3-9-5-6-12-10(7-9)13(15)11(8-16-12)14(17)18-4-2/h5-8H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEDYFXPKFEKAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677904 |
Source


|
| Record name | Ethyl 4-bromo-6-ethylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromo-6-ethylquinoline-3-carboxylate | |
CAS RN |
1242260-59-8 |
Source


|
| Record name | Ethyl 4-bromo-6-ethylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Methyl-3,9-diazaspiro[5.6]dodecane](/img/structure/B595304.png)








